molecular formula C6H11N5 B12887993 1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine

1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine

Cat. No.: B12887993
M. Wt: 153.19 g/mol
InChI Key: JCFHJCNZNKAMMW-HNQUOIGGSA-N
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Description

1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an aminopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine typically involves the reaction of a suitable pyrazole derivative with an aminopropenyl precursor. One common method includes the condensation of 4,5-diaminopyrazole with 3-aminoprop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-Aminoprop-1-en-1-yl)naphthalen-2-ol: Shares a similar aminopropenyl group but differs in the core structure, which is a naphthalene ring instead of a pyrazole ring.

    4-(3-Aminoprop-1-en-1-yl)-2-aminoimidazole: Contains an imidazole ring with an aminopropenyl substitution, similar in structure but different in ring composition.

Uniqueness: 1-(3-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine is unique due to its pyrazole core, which imparts distinct chemical and biological properties. The presence of both amino and propenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-[(E)-3-aminoprop-1-enyl]pyrazole-3,4-diamine

InChI

InChI=1S/C6H11N5/c7-2-1-3-11-6(9)5(8)4-10-11/h1,3-4H,2,7-9H2/b3-1+

InChI Key

JCFHJCNZNKAMMW-HNQUOIGGSA-N

Isomeric SMILES

C1=NN(C(=C1N)N)/C=C/CN

Canonical SMILES

C1=NN(C(=C1N)N)C=CCN

Origin of Product

United States

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